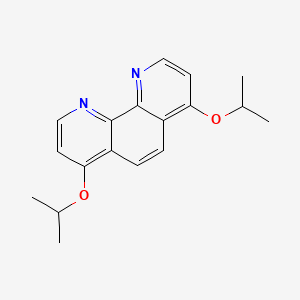

4,7-Diisopropoxy-1,10-phenanthroline

Description

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4,7-di(propan-2-yloxy)-1,10-phenanthroline |

InChI |

InChI=1S/C18H20N2O2/c1-11(2)21-15-7-9-19-17-13(15)5-6-14-16(22-12(3)4)8-10-20-18(14)17/h5-12H,1-4H3 |

InChI Key |

HQACCIBCHPCZNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diisopropoxy-1,10-phenanthroline typically involves the following steps:

Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.

Isopropoxylation: The phenanthroline core undergoes a reaction with isopropyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to introduce isopropoxy groups at the 4 and 7 positions.

Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance sustainability.

Chemical Reactions Analysis

General Reactivity Profile

Phenanthroline derivatives with alkoxy groups typically exhibit reactivity influenced by electron-donating substituents. For example:

-

Electrophilic Substitution : Alkoxy groups direct incoming electrophiles to specific ring positions.

-

Coordination Chemistry : The nitrogen atoms in the phenanthroline core facilitate metal chelation, while alkoxy groups modulate electronic properties.

Comparative Analysis of Alkoxy-Substituted Phenanthrolines

The following table compares reaction types observed in analogous compounds:

Metal Complexation

The compound is expected to behave as a bidentate ligand, coordinating to transition metals (e.g., Cu, Zn) through its two nitrogen atoms. For instance:

-

With ZnCl₂ , it may form complexes analogous to [ZnCl₂(4,7-dimethoxy-1,10-phenanthroline)] observed in .

-

Applications: Potential use in catalysis (e.g., cross-coupling reactions) or as luminescent materials.

Nucleophilic Substitution

The isopropoxy groups could undergo substitution under acidic or basic conditions:

-

Acid Hydrolysis : Conversion to 4,7-dihydroxy-1,10-phenanthroline via cleavage of isopropyl ethers.

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

Oxidation/Reduction

-

Oxidation : Isopropoxy groups are generally stable, but strong oxidizing agents (e.g., KMnO₄) might degrade the side chains.

-

Reduction : Catalytic hydrogenation could reduce the aromatic rings, though this is less common in phenanthrolines.

Research Gaps and Recommendations

No direct studies on 4,7-diisopropoxy-1,10-phenanthroline were identified in the reviewed sources. To advance understanding, the following approaches are suggested:

-

Synthetic Studies : Explore its preparation via Williamson ether synthesis using 4,7-dihydroxy-1,10-phenanthroline and isopropyl halides.

-

Catalytic Screening : Test its efficacy in copper-catalyzed reactions (e.g., Ullmann couplings) as seen with 4,7-dimethoxy analogs .

-

Biological Activity : Investigate antimicrobial or anticancer properties, building on findings from phenanthroline derivatives in .

Scientific Research Applications

4,7-Diisopropoxy-1,10-phenanthroline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

Biology: The compound can be used as a fluorescent probe in biological imaging to study cellular processes.

Medicine: Its metal complexes are explored for their potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: The compound is utilized in the development of sensors and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 4,7-Diisopropoxy-1,10-phenanthroline exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.

Molecular Targets and Pathways:

Coordination Chemistry: The molecular target is the metal ion, and the pathway involves the formation of metal-ligand complexes.

Biological Imaging: The target is cellular components, and the pathway involves fluorescence emission upon binding to specific biomolecules.

Therapeutic Applications: The target can be cancer cells or microbial cells, and the pathway involves the interaction of the metal complex with cellular components, leading to cytotoxic or antimicrobial effects.

Comparison with Similar Compounds

Electrochemical Properties

Substituents significantly alter redox behavior:

| Compound | Reduction Potential (E₁/₂, V vs. SCE) | Oxidation Potential (E₁/₂, V vs. SCE) | Stability Notes |

|---|---|---|---|

| 4,7-Diisopropoxy-1,10-phen | Not reported | Not reported | Moderate stability (inferred) |

| 4,7-Dimethoxy-1,10-phen | −1.25 | +1.45 | High oxidative stability |

| 4,7-Diphenyl-1,10-phen | −1.10 | +1.30 | High thermal stability |

| 4,7-Di(9H-carbazol-9-yl) | −1.60 | +1.80 | Exceptional oxidative stability |

| 4,7-Di(10H-phenothiazin-10-yl) | −1.40 | +0.90 | Prone to oxidation at PTZ groups |

| 4,7-Dichloro-1,10-phen | −1.00 | +1.20 | Baseline for comparison |

Key findings:

- Electron-donating groups (e.g., -OCH₃, -OCH(CH₃)₂) lower reduction potentials but increase resistance to oxidation .

- Aromatic substituents (e.g., -Ph, -Cz) enhance π-conjugation, shifting redox potentials and improving luminescence .

- Heterocyclic substituents (e.g., -PTZ) introduce redox-active moieties, enabling multi-electron processes .

Spectroscopic and Physical Properties

Biological Activity

4,7-Diisopropoxy-1,10-phenanthroline is a member of the phenanthroline family, which comprises heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system. The presence of isopropoxy groups at the 4 and 7 positions significantly influences its chemical properties and biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The compound's structure allows it to act as a bidentate ligand , coordinating to metal ions through its nitrogen atoms. This coordination alters the electronic properties of the metal center, which can enhance reactivity and catalytic activity. The following table summarizes its chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Solubility | Soluble in organic solvents |

| Coordination Behavior | Bidentate ligand |

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that metal complexes formed with this ligand show significant cytotoxic effects against various cancer cell lines, including A2780 and HCT116 cells. For instance, studies have demonstrated that vanadium(IV) complexes with 4,7-substituted phenanthrolines exhibit potent antiproliferative effects .

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes .

- Fluorescent Probes : In biological imaging, this compound serves as a fluorescent probe to study cellular processes due to its ability to bind specific biomolecules and emit fluorescence upon excitation .

Anticancer Research

A study highlighted the use of vanadium(IV) complexes with this compound in treating resistant cancer cell lines. The results indicated a high cytotoxic effect against HCT116-DoxR cells compared to normal human dermal fibroblasts . The introduction of various substituents at the 4 and 7 positions was found to enhance the anticancer efficacy of these complexes.

Antimicrobial Activity

Another investigation focused on the antimicrobial potential of this compound derivatives. The study reported that these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to interfere with bacterial metabolism and cell wall synthesis .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound better, it is useful to compare it with other phenanthroline derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Fluorescent Properties |

|---|---|---|---|

| 4,7-Dimethoxy-1,10-phenanthroline | Moderate | Low | High |

| This compound | High | Moderate | Moderate |

This comparison highlights that while other derivatives may possess similar properties, the specific substitution patterns in this compound contribute to its enhanced biological activities.

Q & A

Q. Designing a sensor for oxygen quantification using this compound-ruthenium complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.